Butylhydrazine dihydrochloride
CAS No.: 70629-61-7
Cat. No.: VC6749880
Molecular Formula: C4H14Cl2N2
Molecular Weight: 161.07
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 70629-61-7 |
---|---|
Molecular Formula | C4H14Cl2N2 |
Molecular Weight | 161.07 |
IUPAC Name | butylhydrazine;dihydrochloride |
Standard InChI | InChI=1S/C4H12N2.2ClH/c1-2-3-4-6-5;;/h6H,2-5H2,1H3;2*1H |
Standard InChI Key | DSGZFKAAYKBUEN-UHFFFAOYSA-N |
SMILES | CCCCNN.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
tert-Butylhydrazine hydrochloride is a white crystalline solid with a melting point range of 191–194°C . Its structure consists of a tert-butyl group (-C(CH₃)₃) attached to a hydrazinium moiety, stabilized by a hydrochloride counterion. The compound exhibits high solubility in polar solvents such as water, dimethyl sulfoxide (DMSO), and methanol, though it is hygroscopic and requires storage under anhydrous conditions .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₄H₁₃ClN₂ | |
Molecular Weight | 124.61 g/mol | |
Melting Point | 191–194°C | |
Solubility | Water, DMSO, Methanol | |
Hygroscopicity | High |
The compound’s stability is influenced by its sensitivity to moisture and oxidizing agents, necessitating storage in sealed containers under inert gas .
Synthesis and Industrial Production
The synthesis of tert-butylhydrazine hydrochloride primarily involves the reaction of tert-butanol (t-BuOH) with hydrazine monohydrochloride (H·HCl) in the presence of hydrogen chloride (HCl) or hydrazine dihydrochloride (H·2HCl) . This method, patented in EP0116198B1, achieves quantitative yields by leveraging acidic conditions to suppress side reactions such as dehydration of t-BuOH to isobutylene .
Table 2: Synthesis Conditions and Yields
Reactants | Catalyst/Conditions | Yield | Source |
---|---|---|---|
t-BuOH + H·HCl | HCl or H·2HCl, 80–100°C | >95% | |
t-BuCl + Hydrazine | Ion exchange chromatography | 90–92% |
Alternative routes, such as the reaction of tert-butyl chloride (t-BuCl) with hydrazine, have been reported but are less efficient due to challenges in controlling stoichiometry . The patented ion chromatography method ensures high reproducibility (relative standard deviation <5%) by optimizing injection volumes and eluent compositions .
Applications in Organic Synthesis
tert-Butylhydrazine hydrochloride is a versatile reagent in nucleophilic substitution and cyclization reactions. Its applications include:
Pharmaceutical Intermediates
Analytical Detection and Quality Control
Quantitative analysis of tert-butylhydrazine hydrochloride is performed via ion chromatography with suppressed conductivity detection . The method, detailed in CN103293262A, employs a Dionex IonPac CS12A column and a methanesulfonic acid eluent (20 mM, 1.0 mL/min) . Calibration curves demonstrate linearity (R² >0.999) across concentrations of 3.20 × 10⁻² to 8.00 × 10⁻² mg/mL .
Table 3: Analytical Performance Metrics
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